

# Technical Support Center: Purification of Commercial-Grade Sodium Thiosulfate Pentahydrate

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## Compound of Interest

Compound Name: Sodium thiosulfate pentahydrate

Cat. No.: B104663

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This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of commercial-grade **sodium thiosulfate pentahydrate** ( $\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$ ). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification process.

## Troubleshooting Guide

Encountering issues during recrystallization is common. This guide provides solutions to frequently observed problems.

Problem	Possible Cause(s)	Solution(s)
No crystals form upon cooling	1. Supersaturation not achieved: The solution is too dilute (too much solvent was added). 2. Inhibition of nucleation: The solution is too clean, or impurities are preventing crystal formation. 3. Solution cooled too quickly: Rapid cooling can sometimes inhibit nucleation.	1. Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce nucleation: a. Scratch the inner surface of the flask with a glass stirring rod at the air-liquid interface. b. Add a seed crystal of pure sodium thiosulfate pentahydrate. 3. Allow for slow cooling: Let the solution cool to room temperature undisturbed before moving it to an ice bath.
Oiling out instead of crystallization	1. Solution is too concentrated. 2. Cooling rate is too rapid. 3. High level of impurities: Impurities can lower the melting point of the solid, causing it to separate as a liquid at the crystallization temperature.	1. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. 2. Decrease the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. 3. Perform a preliminary purification step: If impurities are significant, consider a preliminary filtration of the hot, saturated solution before cooling.
Low yield of purified crystals	1. Too much solvent used: A significant amount of the product remains dissolved in the mother liquor. 2. Premature filtration: The crystallization process was not allowed to complete. 3. Crystals were	1. Recover a second crop: Concentrate the mother liquor by evaporation and cool it again to obtain a second batch of crystals (note: purity may be lower). 2. Ensure complete crystallization: Allow sufficient time for crystallization,

	washed with a solvent that was not ice-cold.	potentially extending the cooling period.3. Use ice-cold solvent for washing: This minimizes the dissolution of the purified crystals.
Crystals are discolored or appear impure	1. Incomplete removal of impurities: The initial material had a high impurity load, or the recrystallization was not efficient.2. Co-precipitation of impurities: Some impurities may have similar solubility profiles and crystallize with the product.	1. Repeat the recrystallization: A second recrystallization will often significantly improve purity.2. Use a different solvent system: Although water is the standard, exploring mixed solvent systems could be an option for specific impurities.

## Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial-grade **sodium thiosulfate pentahydrate**?

A1: Common impurities include sulfates, sulfites, chlorides, heavy metals (like lead and iron), and calcium.[1][2][3][4] Technical-grade solutions may also contain up to 1.5% sulfites.[5]

Q2: Why is recrystallization the preferred method for purifying **sodium thiosulfate pentahydrate**?

A2: Recrystallization is effective because the solubility of **sodium thiosulfate pentahydrate** in water is highly dependent on temperature. It is very soluble in hot water and much less soluble in cold water, allowing for the separation of the pure compound from less soluble or more soluble impurities upon cooling.

Q3: My sodium thiosulfate solution is supersaturated and won't crystallize. What should I do?

A3: Sodium thiosulfate readily forms stable supersaturated solutions.[6] To induce crystallization, you can:

- Add a seed crystal: This provides a nucleation site for crystal growth.

- Scratch the inside of the container: This creates microscopic imperfections on the glass surface that can act as nucleation sites.
- Agitate the solution vigorously.

Q4: How should I store purified **sodium thiosulfate pentahydrate**?

A4: Store the purified crystals in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids and strong oxidizing agents.<sup>[7]</sup> **Sodium thiosulfate pentahydrate** is efflorescent in dry air (loses water of hydration) and deliquescent in moist air (absorbs moisture).<sup>[4]</sup>

Q5: How can I assess the purity of my recrystallized sodium thiosulfate?

A5: The purity can be determined using several analytical methods:

- Iodometric titration: This is a common method to determine the assay of sodium thiosulfate.<sup>[3]</sup>
- Ion chromatography: This technique can be used to quantify anionic impurities such as chloride, sulfate, and sulfite.<sup>[8]</sup>
- Atomic absorption spectroscopy: This is suitable for determining the concentration of heavy metal impurities.<sup>[3]</sup>

Q6: Can I use a solvent other than water for recrystallization?

A6: Water is the most common and effective solvent for recrystallizing **sodium thiosulfate pentahydrate** due to its high polarity and the compound's significant temperature-dependent solubility. Sodium thiosulfate is practically insoluble in ethanol.<sup>[4]</sup> While other highly polar solvents might be considered, water is generally the most practical and economical choice.

## Data Presentation

The following tables provide a summary of typical impurity levels in different grades of **sodium thiosulfate pentahydrate**.

Table 1: Comparison of Impurity Specifications for **Sodium Thiosulfate Pentahydrate**

Impurity	Technical/Lab Grade	Analytical Reagent (AR) Grade	USP/FCC Grade
Assay	~99.0-100.5%	≥ 99.5%	99.0-100.5% (anhydrous basis)
Sulfate & Sulfite (as SO <sub>4</sub> )	≤ 0.2%	≤ 0.03%	-
Sulfide (S)	-	≤ 0.0001%	Passes test
Chloride (Cl)	-	≤ 0.01%	-
Heavy Metals (as Pb)	≤ 0.002% (20 ppm)	≤ 0.0005% (5 ppm)	≤ 0.001% (10 ppm)
Iron (Fe)	-	≤ 0.0005% (5 ppm)	-
Calcium (Ca)	Passes test	-	Passes test
Selenium (Se)	≤ 0.003% (30 ppm)	-	≤ 0.003% (30 ppm)

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

## Experimental Protocols

### Protocol 1: Recrystallization of Sodium Thiosulfate Pentahydrate

This protocol details the process of purifying commercial-grade **sodium thiosulfate pentahydrate** by recrystallization from water.

Materials:

- Commercial-grade **sodium thiosulfate pentahydrate**
- Deionized or distilled water
- Erlenmeyer flask
- Beaker

- Hot plate with magnetic stirring capability
- Magnetic stir bar
- Buchner funnel and filter flask
- Filter paper
- Ice bath
- Spatula
- Watch glass

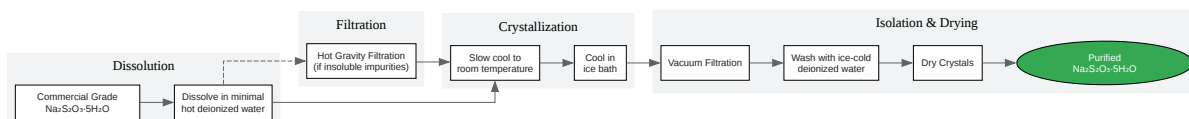
Procedure:

- Dissolution:
  - Place a measured amount of commercial-grade **sodium thiosulfate pentahydrate** into an Erlenmeyer flask with a magnetic stir bar.
  - Add a minimal amount of deionized water (e.g., start with a 1:0.5 to 1:1 weight-to-volume ratio of sodium thiosulfate to water).
  - Gently heat the mixture on a hot plate with continuous stirring until all the solid has dissolved. If any solid remains, add small additional volumes of hot water until a clear, saturated solution is obtained at an elevated temperature (e.g., 60-70°C). Avoid adding excessive water to ensure a good yield.
- Hot Filtration (Optional):
  - If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This involves quickly filtering the hot solution through a fluted filter paper into a pre-warmed receiving flask.
- Cooling and Crystallization:
  - Cover the flask with a watch glass to prevent evaporation and contamination.

- Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
- Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
- Crystal Isolation and Washing:
  - Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.
  - Wet the filter paper with a small amount of ice-cold deionized water.
  - Pour the cold crystal slurry into the Buchner funnel and apply the vacuum to separate the crystals from the mother liquor.
  - Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor. It is crucial to use minimal, ice-cold water to avoid significant loss of the purified product.
- Drying:
  - Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air-dry them as much as possible.
  - Transfer the crystals to a clean, dry watch glass and spread them out to facilitate further drying. The crystals can be left to dry at room temperature or placed in a desiccator. Avoid high temperatures, as the pentahydrate will melt in its own water of crystallization around 48°C.<sup>[12]</sup>

## Visualizations

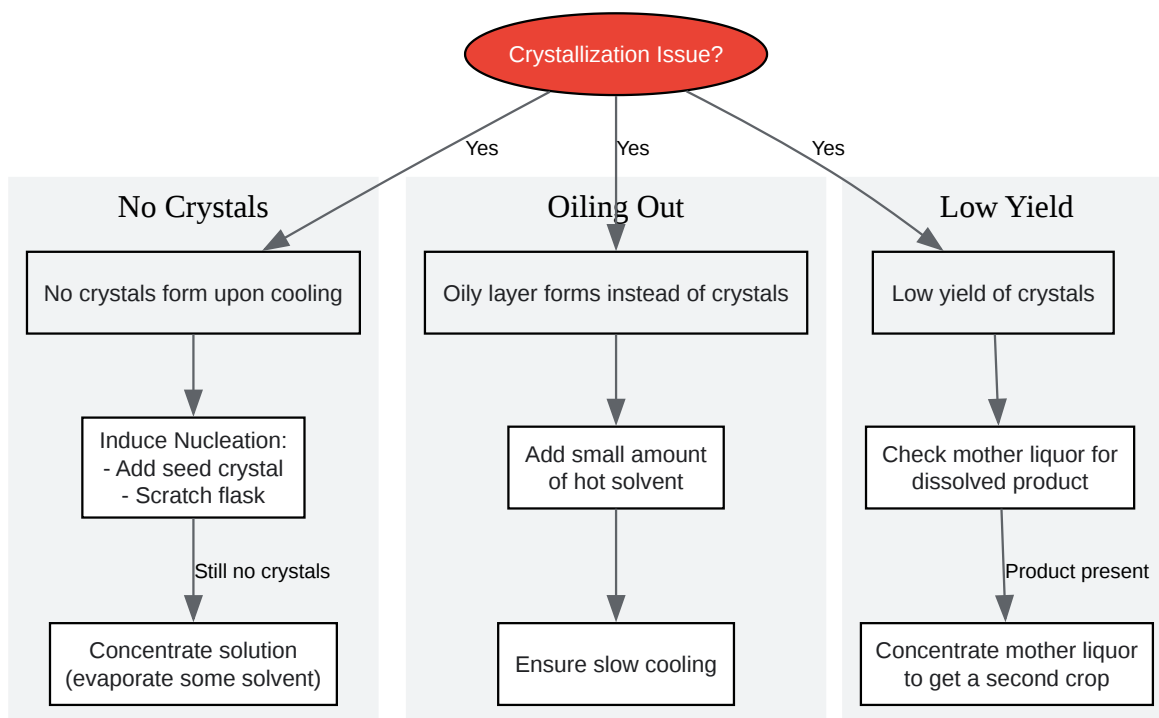
### Experimental Workflow for Purification



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Caption: Workflow for the purification of **sodium thiosulfate pentahydrate**.

## Troubleshooting Decision Tree



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Caption: Decision tree for troubleshooting recrystallization problems.



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